REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C([O-])([O-])=O.[K+].[K+].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>CN(C)C=O>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15] |f:1.2.3|
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Name
|
|
Quantity
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4.65 g
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Type
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reactant
|
Smiles
|
NCC(CO)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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13.8 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.18 mL
|
Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
While stirring gently
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added dropwise over the course of 30 minutes
|
Duration
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30 min
|
Type
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STIRRING
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Details
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The mixture was stirred
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Type
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TEMPERATURE
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Details
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while cooling in ice, for a further hour
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
|
Type
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STIRRING
|
Details
|
was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through
|
Type
|
FILTRATION
|
Details
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a fluted filter
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a viscous oil in a rotary evaporator
|
Type
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DISSOLUTION
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Details
|
This oil was dissolved in 30 ml of methanol
|
Type
|
FILTRATION
|
Details
|
a second filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was again concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residues of the solvent were removed under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
OC(CNC(C(=C)C)=O)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |